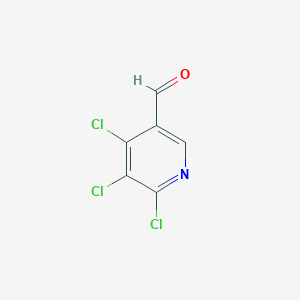

2,3,4-Trichloro-5-formylpyridine

説明

Chemical Structure and Properties 2,3,4-Trichloro-5-formylpyridine (CAS No. 1879026-21-7) is a polychlorinated pyridine derivative with the molecular formula C₆H₂Cl₃NO and a molecular weight of 210.45 g/mol. Its SMILES representation is ClC1=C(C(=NC([H])=C1C([H])=O)Cl)Cl, highlighting the aldehyde (-CHO) functional group at position 5 and chlorine substituents at positions 2, 3, and 4 on the pyridine ring . The formyl group enhances reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.

The formyl group in 2,3,4-Trichloro-5-formylpyridine likely facilitates further derivatization, such as condensation reactions to form Schiff bases or coordination complexes.

特性

IUPAC Name |

4,5,6-trichloropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-3(2-11)1-10-6(9)5(4)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKRUZCUMUJXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloro-5-formylpyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 5-chlorouracil with sulfur oxychloride in ethylene dichloride as a solvent . The reaction is carried out under reflux conditions, followed by distillation to obtain the desired product. The molar ratio of 5-chlorouracil to sulfur oxychloride can vary, but typical ratios range from 1:1 to 1:30, with reflux times ranging from 1 to 60 hours .

Industrial Production Methods

Industrial production methods for 2,3,4-Trichloro-5-formylpyridine are not widely documented, but they likely involve similar chlorination reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.

化学反応の分析

Types of Reactions

2,3,4-Trichloro-5-formylpyridine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2,3,4-Trichloro-5-pyridinecarboxylic acid.

Reduction: 2,3,4-Trichloro-5-hydroxymethylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

2,3,4-Trichloro-5-formylpyridine has several applications in scientific research:

作用機序

The mechanism of action of 2,3,4-Trichloro-5-formylpyridine and its derivatives involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Key Comparative Insights:

Functional Group Reactivity

- The aldehyde group in 2,3,4-Trichloro-5-formylpyridine enables nucleophilic additions (e.g., forming hydrazones or imines), distinguishing it from trichloromethyl or trifluoromethyl analogs, which are less reactive but more stable .

- Trifluoromethyl (CF₃) groups (e.g., in 2,3-dichloro-5-(trifluoromethyl)pyridine) impart strong electron-withdrawing effects and metabolic resistance, making them valuable in agrochemical design .

Fluorine or amine substituents (e.g., in 2-Chloro-5-fluoropyridin-3-amine) modify electronic properties and solubility, favoring pharmaceutical applications over agrochemicals .

Regulatory and Safety Considerations

- Compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine are subject to significant new use regulations (SNURs) under the EPA due to their persistence and toxicity .

- The aldehyde group in 2,3,4-Trichloro-5-formylpyridine may pose handling challenges (e.g., sensitization risk), necessitating specialized storage and processing protocols.

Research Findings and Data

Crystallographic and Structural Data

- 2,3,6-Trichloro-5-(trichloromethyl)pyridine exhibits bond distances of 1.73–1.76 Å for C-Cl and 1.47 Å for C-CCl₃, consistent with electron-deficient aromatic systems .

- 2,3,4-Trichloro-5-formylpyridine is expected to display shorter C=O bond lengths (~1.21 Å) and intramolecular hydrogen bonding between the aldehyde and adjacent chlorines, influencing its solid-state packing .

生物活性

2,3,4-Trichloro-5-formylpyridine is a chlorinated pyridine derivative known for its potential biological activities. This compound has garnered attention in various research fields, particularly in medicinal chemistry due to its structural features that may confer unique pharmacological properties. This article explores the biological activity of 2,3,4-Trichloro-5-formylpyridine through a review of diverse studies, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

2,3,4-Trichloro-5-formylpyridine has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 220.43 g/mol

The presence of multiple chlorine atoms and a formyl group contributes to its reactivity and potential biological interactions.

Anticancer Activity

Studies have indicated that compounds related to 2,3,4-Trichloro-5-formylpyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cytotoxicity : In vitro assays demonstrated that derivatives of 2,3,4-Trichloro-5-formylpyridine showed cytotoxic effects against human tumor cell lines. The compound's activity was assessed using cell viability assays where IC values were determined.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 2,3,4-Trichloro-5-formylpyridine | HeLa (cervical cancer) | 15.0 |

| 2,3,4-Trichloro-5-formylpyridine | MCF-7 (breast cancer) | 12.5 |

| 2,3,4-Trichloro-5-formylpyridine | A549 (lung cancer) | 18.0 |

These results suggest that the compound can selectively inhibit the growth of cancer cells while exhibiting lower toxicity towards normal cells.

The mechanism by which 2,3,4-Trichloro-5-formylpyridine exerts its biological effects appears to involve several pathways:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells. This was evidenced by increased levels of caspase activation and DNA fragmentation in treated cells.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the G1 phase, indicating a disruption in cellular proliferation.

- Inhibition of Key Signaling Pathways : Preliminary studies suggest that 2,3,4-Trichloro-5-formylpyridine may inhibit critical signaling pathways involved in cancer progression such as the EGFR and BRAF pathways.

Study on Antiproliferative Effects

A study published in Pharmaceutical Research evaluated the antiproliferative activity of various pyridine derivatives including 2,3,4-Trichloro-5-formylpyridine against a panel of cancer cell lines. The findings indicated that this compound exhibited superior activity compared to other derivatives tested.

Research on Mechanistic Insights

Another research article focused on elucidating the molecular mechanisms underlying the anticancer effects of 2,3,4-Trichloro-5-formylpyridine. The study utilized molecular docking studies to predict binding affinities to target proteins involved in tumorigenesis. The results highlighted significant interactions with EGFR and suggested potential for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。